

Cross-reactivity profiling of Izumerogant against other nuclear receptors

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Compound of Interest

Compound Name: *Izumerogant*

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Izumerogant: A Profile of its Cross-Reactivity Against Nuclear Receptors

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Gräfelfing, Germany – **Izumerogant** (IMU-935), an investigational small molecule, has been characterized as a potent inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORyt), a key transcription factor in the differentiation of Th17 cells and the production of pro-inflammatory cytokines.[1][2][3] This guide provides a comparative analysis of **Izumerogant**'s activity against its primary target and its potential for cross-reactivity with other nuclear receptors, based on available preclinical data.

Overview of Izumerogant's Activity

Izumerogant demonstrates potent inverse agonism of RORyt with an IC50 of approximately 24 nM in reporter gene assays.[3] Notably, preclinical studies have also identified a secondary, synergistic activity of **Izumerogant** as an inhibitor of dihydroorotate dehydrogenase (DHODH), with an IC50 of 240 nM.[3] This dual mechanism of action is suggested to contribute to a potent synergistic reduction of pro-inflammatory cytokine release. While described as "highly potent and selective," a comprehensive quantitative screening panel detailing **Izumerogant**'s binding affinities and functional activities against a broad range of other nuclear receptors is not publicly available at this time. Such studies are crucial for a thorough assessment of potential off-target effects and a complete understanding of the compound's safety and efficacy profile.

Comparative Activity Data

The following table summarizes the known half-maximal inhibitory concentrations (IC50) of **Izumerogant** for its primary and a key secondary target.

Target	Assay Type	IC50 (nM)	Reference
RORyt	Reporter Gene Assay	24	
DHODH	Enzymatic Assay	240	

Table 1: Potency of **Izumerogant** against RORyt and DHODH.

Nuclear Receptor Signaling and Assay Workflow

To understand how the cross-reactivity of a compound like **Izumerogant** is evaluated, it is important to be familiar with the general signaling pathway of nuclear receptors and the experimental workflows used to assess compound activity.

Figure 1: Generalized Nuclear Receptor Signaling Pathway

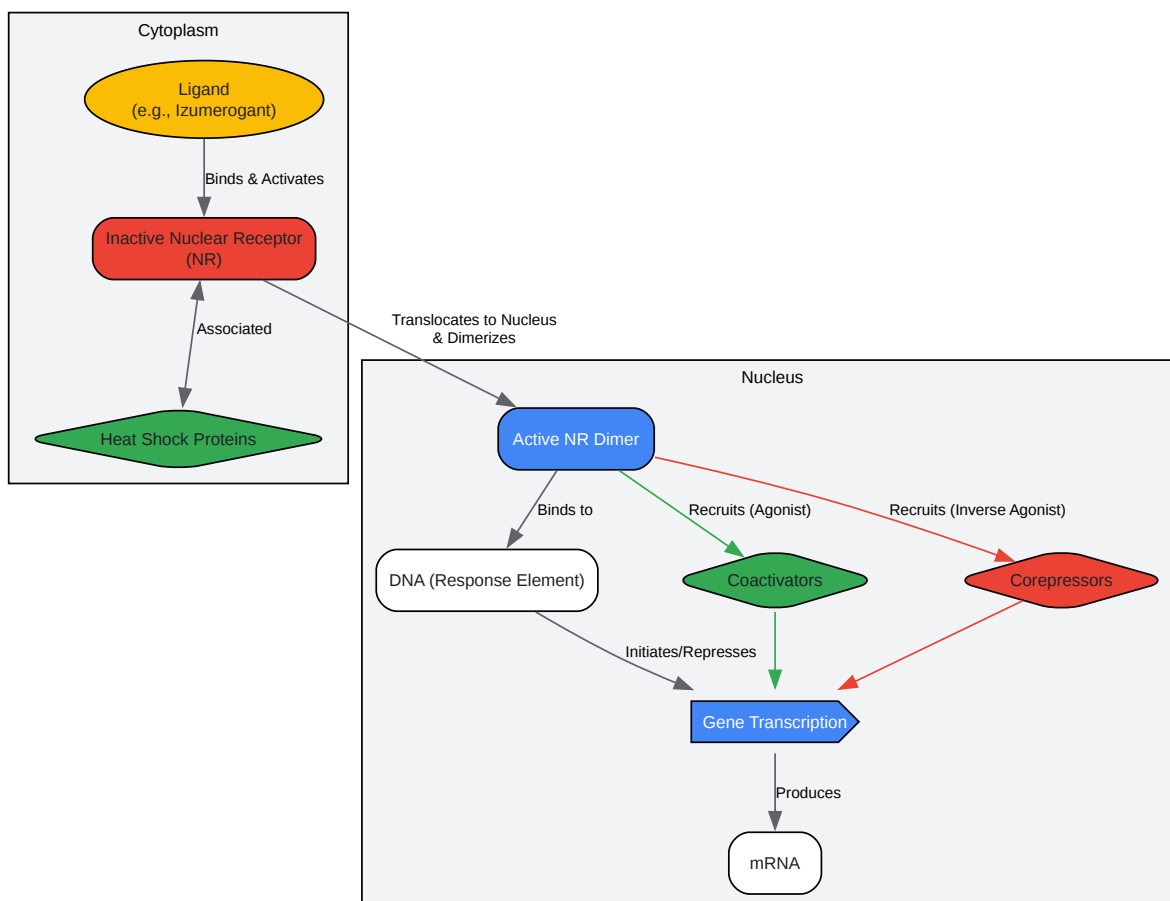
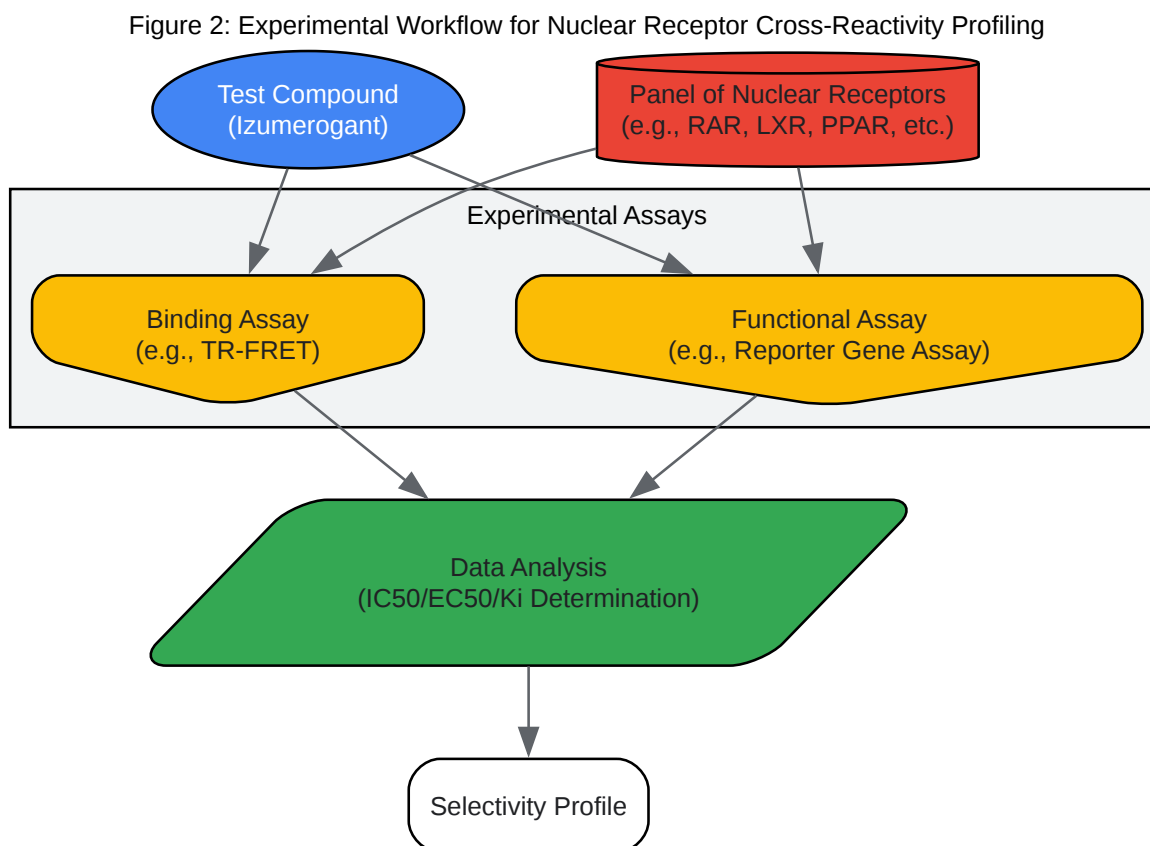
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Figure 1: Generalized Nuclear Receptor Signaling Pathway

The diagram above illustrates the typical mechanism of action for a nuclear receptor ligand. An inverse agonist like **Izumerogant** would bind to ROR γ t, inducing a conformational change that favors the recruitment of corepressors, leading to the repression of target gene transcription.



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Figure 2: Workflow for Nuclear Receptor Cross-Reactivity Profiling

The workflow diagram outlines the typical steps involved in assessing the selectivity of a compound. Both binding and functional assays are employed across a panel of different nuclear receptors to determine the compound's activity profile.

Experimental Methodologies

The following are detailed protocols for two common types of assays used in the cross-reactivity profiling of nuclear receptor modulators.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay is a common method to quantify the binding of a ligand to a nuclear receptor and its subsequent recruitment of a coactivator peptide, providing a measure of agonist or inverse agonist activity.

Objective: To determine the potency (IC₅₀ or EC₅₀) of a test compound to modulate the interaction between a specific nuclear receptor ligand-binding domain (LBD) and a coactivator peptide.

Materials:

- GST-tagged Nuclear Receptor LBD
- Terbium-labeled anti-GST antibody (Donor fluorophore)
- Fluorescein-labeled coactivator peptide (Acceptor fluorophore)
- Test compound (e.g., **Izumerogant**)
- Assay buffer
- 384-well microplates
- TR-FRET compatible plate reader

Procedure:

- **Compound Preparation:** A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer to the final desired concentrations.
- **Reagent Preparation:** The nuclear receptor LBD, terbium-labeled anti-GST antibody, and fluorescein-labeled coactivator peptide are diluted to their optimized concentrations in the assay buffer.
- **Assay Reaction:** a. The test compound dilutions are added to the microplate wells. b. The GST-tagged nuclear receptor LBD is added to the wells and incubated with the compound. c.

A mixture of the terbium-labeled anti-GST antibody and the fluorescein-labeled coactivator peptide is then added to all wells.

- Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
- Data Acquisition: The plate is read on a TR-FRET plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (for terbium) and ~520 nm (for fluorescein).
- Data Analysis: The ratio of the fluorescence intensity at 520 nm to that at 495 nm is calculated. For inverse agonists, a decrease in the TR-FRET ratio with increasing compound concentration is expected. The data are then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to determine the IC₅₀ value.

Nuclear Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a specific nuclear receptor.

Objective: To determine the functional potency (IC₅₀ or EC₅₀) of a test compound as an agonist or inverse agonist of a nuclear receptor in a cellular context.

Materials:

- Mammalian cell line (e.g., HEK293T, CHO)
- Expression plasmid for the full-length nuclear receptor or a chimera of the Gal4 DNA-binding domain and the nuclear receptor LBD.
- Reporter plasmid containing a luciferase gene under the control of a promoter with nuclear receptor response elements or Gal4 upstream activating sequences.
- Transfection reagent.
- Cell culture medium and supplements.
- Test compound (e.g., **Izumerogant**).

- Luciferase assay reagent.
- Luminometer.

Procedure:

- Cell Seeding: Cells are seeded into 96- or 384-well plates and allowed to attach overnight.
- Transfection: The cells are co-transfected with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
- Compound Treatment: After an incubation period to allow for plasmid expression (e.g., 24 hours), the medium is replaced with fresh medium containing serial dilutions of the test compound. For inverse agonist testing, the cells are typically stimulated with a known agonist to induce a signal that can be inhibited.
- Incubation: The cells are incubated with the compound for a further period (e.g., 18-24 hours) to allow for changes in luciferase gene expression.
- Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added to the lysate.
- Data Acquisition: The luminescence signal is measured using a luminometer.
- Data Analysis: The luminescence values are normalized to a control (e.g., vehicle-treated cells). For inverse agonists, a decrease in luminescence with increasing compound concentration is observed. The data are plotted against the logarithm of the compound concentration, and a dose-response curve is fitted to calculate the IC₅₀ value.

Conclusion

Izumerogant is a potent inverse agonist of ROR γ t with a secondary inhibitory activity on DHODH. While preclinical data highlight its intended pharmacological effects, a publicly available, comprehensive cross-reactivity profile against a broad panel of other nuclear receptors is needed for a complete assessment of its selectivity. The standard experimental protocols for binding and functional assays outlined above represent the methodologies that would be employed to generate such a comprehensive selectivity profile.

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